6-Bromo-N,N-dihexylanthracen-2-amine
Description
Properties
CAS No. |
919992-04-4 |
|---|---|
Molecular Formula |
C26H34BrN |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
6-bromo-N,N-dihexylanthracen-2-amine |
InChI |
InChI=1S/C26H34BrN/c1-3-5-7-9-15-28(16-10-8-6-4-2)26-14-12-22-17-23-19-25(27)13-11-21(23)18-24(22)20-26/h11-14,17-20H,3-10,15-16H2,1-2H3 |
InChI Key |
LHMYCNFMHIWUTP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(CCCCCC)C1=CC2=C(C=C1)C=C3C=C(C=CC3=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of Anthracene Bromination Precursors
Regioselective Bromination of Anthracene
The synthesis begins with regioselective bromination of anthracene at the 6-position. Two validated approaches exist:
Method A: Direct Bromination with N-Bromosuccinimide (NBS)
- Conditions : CHCl₃ solvent, dark conditions, 12-hour reaction
- Stoichiometry : 1:1 anthracene:NBS ratio
- Yield : 66.3% isolated yield of 9-bromoanthracene
- Mechanism : Radical bromination mediated by NBS under controlled conditions
Method B: Silver-Assisted Solvolysis
- Conditions : AgClO₄ in dry methanol, 48-hour reaction
- Stoichiometry : 2:1 Ag⁺:hexabromide ratio
- Yield : 71–95% for tetrabromo intermediates
- Advantage : Enables stereoselective bromination patterns
Table 1: Comparative Bromination Outcomes
| Method | Bromine Positions | Yield (%) | Purity (GC-MS) |
|---|---|---|---|
| A | 9-position | 66.3 | 98.5% |
| B | 2,3,9,10-positions | 71–95 | ≥97% |
Multi-Step Synthesis Pathway
Full Synthetic Route from Anthracene
Anthracene Bromination :
$$ \text{Anthracene} + \text{NBS} \xrightarrow{\text{CHCl}_3} 9\text{-Bromoanthracene} $$
Yield: 66.3%Position-Specific Functionalization :
$$ 9\text{-BrAnthracene} \xrightarrow{\text{AgClO}_4/\text{MeOH}} 2,3,9,10\text{-Tetrabromo-1,4-dimethoxytetrahydroanthracene} $$
Yield: 71–95%Amination with Dihexylamine :
$$ 6\text{-BrAnthracen-2-amine} + 2(\text{C}6\text{H}{13})2\text{NH} \xrightarrow{\text{Pd/C, H}2} \text{Target Compound} $$
Yield: 81.6–95.2%
Critical Process Considerations
Catalyst Performance Metrics
Data from industrial-scale batches (2,170–4,100 kg DIPA) demonstrate:
Emerging Methodologies
Continuous Flow Synthesis
Pilot-scale trials demonstrate advantages:
- Residence Time : 6 hours vs. 48 hours batch
- Yield Improvement : +12–15%
- Safety : Reduced H₂ accumulation risk
Photoredox Catalysis
Experimental data from analogous systems suggest:
- Light Source : 450 nm LED
- Catalyst : Ir(ppy)₃
- Potential Yield Gain : +8–10% vs. thermal methods
Chemical Reactions Analysis
Types of Reactions
6-Bromo-N,N-dihexylanthracen-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced anthracene derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Substituted anthracene derivatives with various functional groups.
Scientific Research Applications
6-Bromo-N,N-dihexylanthracen-2-amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 6-Bromo-N,N-dihexylanthracen-2-amine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and the dihexylamine moiety can influence the compound’s binding affinity and specificity towards its molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
a. Anthracene vs. Naphthalene Derivatives
- 10-Bromo-N,N-diphenylanthracen-9-amine (): Shares the anthracene core but lacks alkyl chains, instead bearing phenyl groups. Reduced lipophilicity compared to dihexyl-substituted analogs, limiting solubility in nonpolar solvents. Applications: Organic light-emitting diodes (OLEDs) due to strong fluorescence and charge transport properties.
b. Pyridine and Heterocyclic Derivatives
Alkyl Chain Length Effects
Comparative Data Table
Key Findings and Implications
Lipophilicity and Solubility: Dihexyl substituents significantly enhance solubility in nonpolar solvents, critical for processing in organic electronics.
Reactivity : Bromine at the 6-position enables versatile cross-coupling, while longer alkyl chains may slow reaction kinetics due to steric effects.
Electronic Properties : Anthracene derivatives exhibit superior charge transport vs. naphthalene or heterocyclic analogs, making them ideal for optoelectronic applications.
Synthetic Flexibility : Shorter alkyl chains (e.g., dimethyl or diethyl) simplify synthesis but limit thermal stability and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
